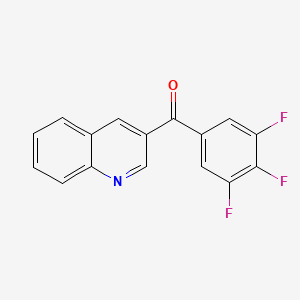

Quinolin-3-yl(3,4,5-trifluorophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-3-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3NO/c17-12-6-10(7-13(18)15(12)19)16(21)11-5-9-3-1-2-4-14(9)20-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIZNDPFMHFVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258782 | |

| Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-56-4 | |

| Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Quinolin 3 Yl 3,4,5 Trifluorophenyl Methanone and Analogues

Classical and Modern Synthetic Approaches to the Quinoline-Methanone Core

The construction of the quinoline (B57606) ring system has been a subject of extensive research for over a century, leading to the development of numerous named reactions that form the bedrock of classical quinoline synthesis. acs.orgnih.gov These methods are continually being refined and supplemented by modern strategies that offer improved efficiency, milder conditions, and broader substrate scope.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step, minimizing by-products and improving atom economy. researchgate.netrsc.org Several classical named reactions for quinoline synthesis operate via a multi-component condensation mechanism.

The Doebner-von Miller reaction is a well-established method for synthesizing quinolines through the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net This acid-catalyzed reaction can also be viewed as a modification of the Skraup synthesis. acs.orgwikipedia.org The mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to yield the aromatic quinoline ring. wikipedia.org Lewis acids like tin tetrachloride and Brønsted acids are often used as catalysts. wikipedia.org

Another cornerstone of quinoline synthesis is the Combes synthesis , first reported in 1888. wikipedia.orgdrugfuture.com This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. nih.govwikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic annulation, followed by dehydration, to form the substituted quinoline product. wikipedia.org The regioselectivity of the ring closure is influenced by both steric and electronic effects of the substituents on the aniline and diketone. wikipedia.org

These classical condensation reactions provide robust pathways to the fundamental quinoline core, which can then be further functionalized to introduce the desired acyl group at the 3-position.

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, driven by concerns over cost, toxicity, and environmental impact. researchgate.netresearchgate.net A notable transition metal-free protocol for the direct synthesis of 3-acylquinolines involves a formal [4+2] annulation of anthranils with enaminones. mdpi.comresearchgate.net

This strategy employs methanesulfonic acid (MSA) and sodium iodide (NaI) to promote the reaction under mild conditions. mdpi.com The proposed mechanism begins with the activation of the enaminone by MSA. mdpi.com This is followed by an aza-Michael addition with the anthranil, leading to a ring-opening/reconstruction cascade. mdpi.comresearchgate.net An intramolecular cyclization and subsequent dehydration and deamination steps yield the final 3-acylquinoline product. mdpi.com This method is valued for its operational simplicity, high yields, and broad substrate tolerance. mdpi.comresearchgate.net

Below is a table summarizing the scope of this transition-metal-free annulation for producing various 3-acylquinoline analogues.

| Enaminone Substituent (R¹) | Aryl Group of Acyl (R²) | Yield (%) | Reference |

|---|---|---|---|

| H | Phenyl | 85% | mdpi.com |

| H | 4-Methoxyphenyl | 81% | mdpi.com |

| H | 4-Iodophenyl | 82% | mdpi.com |

| H | 2-Thienyl | 77% | mdpi.com |

| H | 2-Chlorophenyl | 88% | mdpi.com |

| CH₃ | Phenyl | 84% | mdpi.com |

The Gould-Jacobs reaction is a classic and versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. iipseries.orgwikipedia.org The process begins with the condensation of an aniline with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This initial step is followed by a thermal intramolecular cyclization, which typically requires high temperatures (often above 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification of the ester and decarboxylation yields the 4-hydroxyquinoline. wikipedia.org

The primary limitation of the classical Gould-Jacobs reaction is the harsh thermal conditions required for the cyclization step, which can lead to low yields and decomposition. mdpi.com Modern variations have been developed to overcome these drawbacks. A significant improvement involves the use of microwave irradiation, which can dramatically reduce reaction times and improve yields by heating the mixture to high temperatures more efficiently and rapidly. ablelab.euresearchgate.netasianpubs.org The reaction is effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The resulting 4-hydroxyquinolines serve as versatile intermediates that can be chemically modified to introduce the desired functionalities for the target methanone (B1245722) structure.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netniscpr.res.in It is particularly crucial for the synthesis of quinoline-3-carbaldehydes, which are key precursors for quinolin-3-yl methanones. ijsr.netresearchgate.net The reaction typically employs a Vilsmeier reagent, generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijsr.netniscpr.res.in

In a common application for this synthesis, N-arylacetamides (acetanilides) are subjected to Vilsmeier-Haack conditions. niscpr.res.inresearchgate.net The reaction proceeds via an electrophilic substitution followed by cyclization to afford 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.netchemijournal.com The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization and leads to good yields. niscpr.res.in The resulting 2-chloroquinoline-3-carbaldehyde (B1585622) is a versatile synthon; the chloro group can be removed or substituted, and the aldehyde can be oxidized to a carboxylic acid and subsequently coupled with an organometallic reagent or converted to the target ketone via other standard transformations. niscpr.res.inresearchgate.net

The following table presents examples of substituted 2-chloroquinoline-3-carbaldehydes synthesized via the Vilsmeier-Haack reaction from various acetanilides.

| Acetanilide Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| H | 2-Chloroquinoline-3-carbaldehyde | 65% | niscpr.res.in |

| 4-Methyl | 2-Chloro-6-methylquinoline-3-carbaldehyde | 75% | niscpr.res.in |

| 4-Methoxy | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 78% | niscpr.res.in |

| 4-Chloro | 2,6-Dichloroquinoline-3-carbaldehyde | 60% | niscpr.res.in |

| 2-Methyl | 2-Chloro-8-methylquinoline-3-carbaldehyde | 70% | chemijournal.com |

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Several palladium-catalyzed methods have been developed for the construction of the quinoline skeleton. nih.gov

One approach describes the synthesis of 2,3-disubstituted quinolines via the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the oxidant. nih.gov Another powerful strategy is the carbonylative annulation of N-substituted o-iodoanilines with internal alkynes under an atmosphere of carbon monoxide. nih.govresearchgate.net This method provides access to 3,4-disubstituted quinolin-2(1H)-ones, which are structurally related to the quinoline core. nih.gov

Furthermore, palladium catalysis can be used for the aerobic oxidative annulation of allylic compounds with anilines to produce functionalized 2-substituted quinolines. mdpi.com These methods offer alternative pathways to polysubstituted quinolines, providing access to complex structures that may be difficult to obtain through classical methods. rsc.org

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are highly desirable for enhancing efficiency, reducing waste, and simplifying experimental workups. rsc.org Several one-pot protocols have been developed for the synthesis of quinoline derivatives.

Palladium catalysis has enabled a one-pot method for the synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes. rsc.org MCRs, by their nature, are one-pot procedures and have been extensively applied to quinoline synthesis. rsc.orgscielo.br For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a rapid and additive-free synthesis of multiply substituted quinolines. organic-chemistry.org Such protocols are highly valued for their ability to rapidly generate libraries of diverse quinoline structures from simple starting materials. rsc.org

Advanced Synthetic Techniques for Quinolin-3-yl(3,4,5-trifluorophenyl)methanone Derivatization

The derivatization of the Quinolin-3-yl(3,4,5-trifluorophenyl)methanone scaffold is crucial for developing structure-activity relationships and optimizing its properties. Modern synthetic methods offer efficient and sustainable routes to a variety of derivatives.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.govresearchgate.netunf.edu The application of microwave irradiation to the synthesis of polysubstituted quinolines, including those prepared via the Friedländer condensation, has been well-documented. researchgate.netrsc.org For the derivatization of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, microwave heating can be employed to facilitate various transformations. For instance, functionalization of the quinoline core or the trifluorophenyl ring can be achieved through cross-coupling reactions, nucleophilic substitutions, or other transformations that typically require elevated temperatures. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and improve the efficiency of these derivatization processes. researchgate.net

A comparative study between microwave-assisted and conventional heating methods for the synthesis of polysubstituted quinolines demonstrated a significant reduction in reaction time and an improvement in yield under microwave irradiation. researchgate.net This suggests that derivatization reactions on the pre-formed Quinolin-3-yl(3,4,5-trifluorophenyl)methanone core would similarly benefit from this technology.

Eco-Friendly and Sustainable Catalytic Systems

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a focus on using environmentally benign catalysts and solvents. For the synthesis and derivatization of quinolines, a variety of eco-friendly catalytic systems have been explored.

Iron-based nanocatalysts, for example, have gained attention due to their low toxicity, abundance, and recyclability. nih.gov These catalysts have been successfully employed in the synthesis of quinoline derivatives. nih.gov Similarly, the use of Brønsted acid functionalized graphitic carbon nitride (g-C3N4) represents a metal-free, heterogeneous catalytic system for quinoline synthesis, such as in the Friedländer reaction. nih.gov Such catalysts offer advantages in terms of ease of separation and reusability, contributing to a more sustainable process. nih.gov

In the context of the Friedländer synthesis, which is a potential route to quinoline cores, catalysts like p-toluenesulfonic acid under solvent-free conditions, rsc.org and FeCl3·6H2O in water, tandfonline.comtandfonline.com have been shown to be effective and environmentally friendly. These approaches minimize the use of hazardous reagents and solvents. The derivatization of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone can also be designed with sustainability in mind, for example, by employing C-H activation strategies that avoid the need for pre-functionalized substrates. mdpi.comnih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Microwave Irradiation | Various | Accelerated reaction kinetics, higher yields, shorter reaction times |

| Iron-Based Nanocatalysts | Quinoline Synthesis | Low toxicity, abundance, recyclability, high surface area |

| g-C3N4 (Brønsted acid functionalized) | Friedländer Synthesis | Metal-free, heterogeneous, reusable, environmentally friendly |

| p-Toluenesulfonic acid | Friedländer Condensation | Solvent-free conditions, efficient |

| FeCl3·6H2O | Quinoline Synthesis | Inexpensive, non-toxic, uses water as a solvent |

Elucidation of Reaction Mechanisms for Quinolin-3-yl(3,4,5-trifluorophenyl)methanone Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling the formation of desired products. The synthesis of 3-aroylquinolines can be achieved through various established methods for quinoline synthesis, each with its own mechanistic intricacies.

Detailed Mechanistic Pathways of Key Synthetic Transformations

The formation of the quinoline ring is often achieved through classical named reactions such as the Combes, Friedländer, and Skraup syntheses.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the initial formation of a Schiff base intermediate, which then tautomerizes to an enamine. The rate-determining step is the acid-catalyzed intramolecular electrophilic aromatic annulation, followed by dehydration to yield the substituted quinoline. wikipedia.org

The Friedländer synthesis provides a route to quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgorganicreactions.orgresearchgate.net Two primary mechanistic pathways are proposed. The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org Detailed mechanistic studies suggest that the initial step is a slow intermolecular aldol condensation, with the subsequent cyclization and dehydration steps being rapid. dntb.gov.ua

A potential synthetic route to Quinolin-3-yl(3,4,5-trifluorophenyl)methanone could involve a Friedländer-type condensation between a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) and a β-ketoester or β-diketone bearing the 3,4,5-trifluorophenyl group. Alternatively, a Combes-type synthesis could be envisioned using an appropriately substituted aniline and a β-diketone.

Regioselectivity and Stereoselectivity Control in Syntheses

Regioselectivity is a critical aspect of quinoline synthesis, particularly when using unsymmetrical starting materials. In the Combes synthesis, the regioselectivity of the cyclization is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org For instance, in the synthesis of quinolines with trifluoromethyl groups, steric hindrance at the annulation step plays a significant role in determining the final regioisomer. wikipedia.org The functionalization of the pre-formed quinoline ring through C-H activation also presents regioselectivity challenges, with different catalytic systems directing substitution to specific positions (e.g., C2, C4, or C8). mdpi.comnih.gov Magnesiation has also been shown to be a versatile tool for the regioselective functionalization of quinolines at various positions. acs.orgscite.ai

Stereoselectivity becomes a consideration when chiral centers are introduced during the synthesis or derivatization of the quinoline scaffold. While the synthesis of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone itself may not inherently generate a stereocenter, subsequent derivatization reactions could. For instance, the reduction of the ketone functionality or additions to the quinoline ring could create chiral centers. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome. Dearomative hydroboration of quinolines has been shown to proceed with regioselectivity that can be controlled by the choice of phosphine (B1218219) ligand on the borane (B79455) complex, leading to vicinal or conjugate hydroborated products. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, mechanistic studies can provide evidence for their existence. In the Combes synthesis, the Schiff base and its enamine tautomer are key intermediates. wikipedia.org In the Friedländer synthesis, aldol adducts and Schiff bases are proposed as intermediates, although they are often too short-lived to be isolated under normal reaction conditions. dntb.gov.ua

In some multicomponent reactions for the synthesis of dihydroquinoline derivatives, dimeric species formed between the aldehyde and a 1,3-dicarbonyl compound have been identified as reaction intermediates. These dimers then react with an aniline, followed by hydrolysis and electrocyclic ring closure. nih.gov Quantum mechanics calculations have also been employed to model reaction pathways and characterize the geometries of intermediates and transition states, such as the formation of Schiff base intermediates. eijppr.com For the synthesis of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, detailed mechanistic studies involving techniques such as in-situ spectroscopy or trapping experiments would be necessary to definitively identify and characterize the transient intermediates involved in its formation.

Based on the comprehensive search conducted, specific experimental spectroscopic and crystallographic data for the compound "Quinolin-3-yl(3,4,5-trifluorophenyl)methanone" is not available in the public domain. Scientific literature and chemical databases searched did not yield dedicated studies reporting the ¹H NMR, ¹³C NMR, ¹⁹F NMR, or FTIR spectra for this exact molecule.

While research on various quinoline derivatives and other fluorinated organic compounds is extensive, the specific characterization data for Quinolin-3-yl(3,4,5-trifluorophenyl)methanone has not been published or is not readily accessible.

Therefore, it is not possible to provide the detailed article with the requested data tables and in-depth analysis as per the specified outline. Any attempt to do so would involve speculation or the use of data from related but structurally distinct compounds, which would not be scientifically accurate for the subject of the article.

Spectroscopic and Crystallographic Characterization of Quinolin 3 Yl 3,4,5 Trifluorophenyl Methanone

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy offers a valuable complement to infrared (IR) spectroscopy for the characterization of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone. This technique is particularly sensitive to the vibrations of non-polar bonds and symmetric functional groups, providing key insights into the molecular skeleton. The Raman spectrum is dominated by signals arising from the quinoline (B57606) and trifluorophenyl ring systems, as well as the central carbonyl group.

Key vibrational modes expected in the Raman spectrum include the symmetric stretching of the C=C bonds within the aromatic rings, which typically appear as strong bands in the 1550-1650 cm⁻¹ region. nih.gov The quinoline ring also exhibits a characteristic "ring breathing" mode, a collective in-plane vibration of the entire ring system, which gives rise to a sharp and intense peak. Vibrations associated with the C-H bonds of the quinoline ring, including in-plane bending, are also readily observed.

The carbonyl (C=O) stretching vibration is expected to produce a distinct band, typically in the range of 1650-1680 cm⁻¹, although its intensity can be variable in Raman spectra. libretexts.org The trifluorophenyl group contributes with vibrations including the C-F stretching modes and deformations of the fluorinated benzene (B151609) ring. Theoretical calculations on similar quinoline aldehydes and ketones aid in the precise assignment of these vibrational frequencies. nih.gov

Table 1: Expected Raman Vibrational Modes for Quinolin-3-yl(3,4,5-trifluorophenyl)methanone

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C=C Stretching | Quinoline, Phenyl | 1550 - 1650 |

| Carbonyl C=O Stretching | Ketone | 1650 - 1680 |

| Quinoline Ring Breathing | Quinoline | 1350 - 1400 |

| Aromatic C-H Bending | Quinoline, Phenyl | 1100 - 1300 |

| C-F Stretching | Trifluorophenyl | 1000 - 1200 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of the title compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), allowing for the calculation of a unique elemental formula.

For the molecular formula C₁₆H₈F₃NO, the theoretical monoisotopic mass can be calculated with high precision. When analyzed, typically using electrospray ionization (ESI) in positive mode, the compound is observed as the protonated molecule, [M+H]⁺. HRMS can distinguish the exact mass of this ion from other ions with the same nominal mass but different elemental compositions. An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides definitive evidence for the compound's chemical formula. mdpi.comscispace.com

Table 2: HRMS Data for Quinolin-3-yl(3,4,5-trifluorophenyl)methanone

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₈F₃NO |

| Theoretical Monoisotopic Mass (M) | 287.0558 Da |

| Ion Observed | [M+H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to assess the purity of a synthesized sample and to analyze its fragmentation under electron ionization (EI). nih.gov In a typical analysis, a dilute solution of the compound is injected into the gas chromatograph, where it is vaporized and separated from any volatile impurities. mdpi.com A pure sample of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone would be expected to produce a single, sharp peak in the resulting chromatogram.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by a high-energy electron beam. This process is energetic and causes the molecular ion (M⁺˙) to break apart into smaller, characteristic fragments. wikipedia.org The fragmentation pattern is a molecular fingerprint that helps to confirm the structure.

For this compound, the most likely fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org This would lead to the formation of two primary fragment ions: the quinolin-3-ylcarbonyl cation and the 3,4,5-trifluorobenzoyl cation. Further fragmentation of the quinoline ring system can also occur. nih.gov

Expected Key Fragments in GC-MS Analysis:

m/z 287: The molecular ion [C₁₆H₈F₃NO]⁺˙.

m/z 156: The quinolin-3-ylcarbonyl cation [C₁₀H₆NO]⁺, resulting from the loss of the trifluorophenyl radical.

m/z 175: The 3,4,5-trifluorobenzoyl cation [C₇H₂F₃O]⁺, resulting from the loss of the quinolin-3-yl radical.

m/z 128: The quinolinyl cation [C₉H₆N]⁺, from the loss of CO from the quinolin-3-ylcarbonyl fragment.

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone and Derivatives

Single-crystal X-ray diffraction (SCXRD) analysis would provide an unambiguous determination of the molecular structure of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone in the solid state. By growing a suitable single crystal, the precise coordinates of each atom in the crystal's unit cell can be determined. researchgate.net

The structure would be expected to feature a planar quinoline ring system and a planar trifluorophenyl ring. A key structural parameter is the torsion angle between the plane of the quinoline ring and the plane of the trifluorophenyl ring. In related benzophenone (B1666685) structures, this angle is typically non-zero due to steric hindrance, leading to a twisted conformation. The analysis would also yield precise measurements of all bond lengths and angles within the molecule.

Table 3: Expected Crystallographic Parameters for Quinolin-3-yl(3,4,5-trifluorophenyl)methanone

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Carbonyl group | ~1.22 Å |

| C-C Bond Length (CO-Aryl) | Ketone-Aryl rings | ~1.49 Å |

| C-F Bond Length | Phenyl-Fluorine | ~1.35 Å |

| C-N-C Angle (Quinoline) | Quinoline ring angle | ~117° |

| O-C-C Angle | Carbonyl environment | ~120° |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, several types of interactions are expected to play a significant role.

The presence of the carbonyl oxygen and quinoline nitrogen atoms makes them potential acceptors for weak C-H···O and C-H···N hydrogen bonds with hydrogen atoms from adjacent molecules. researchgate.net Furthermore, the fluorine atoms on the phenyl ring are weak hydrogen bond acceptors, leading to the formation of C-H···F interactions, which are frequently observed in the crystal structures of fluorinated organic compounds. acs.org These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. ed.ac.ukdntb.gov.ua

In addition to these hydrogen bonds, π-π stacking interactions between the electron-deficient trifluorophenyl ring and the quinoline ring of neighboring molecules are also likely to be a significant structure-directing force. nih.govresearchgate.net The interplay of these varied interactions, including C-H···O/N/F bonds and π-stacking, dictates the final three-dimensional supramolecular architecture of the compound in the solid state. researchgate.net

Structure Activity Relationship Sar and Mechanistic in Vitro Investigations

Rational Design Principles for Quinolin-3-yl(3,4,5-trifluorophenyl)methanone Analogues

The design of analogues is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. manchester.ac.uk This involves systematic modifications to the quinoline (B57606) ring, the trifluorophenyl moiety, and the methanone (B1245722) linker.

The quinoline nucleus is a "privileged scaffold" in drug discovery, and its substitution pattern is critical for biological activity. nih.govresearchgate.net Variations at different positions of the quinoline ring can significantly impact the anticancer activity of the resulting compounds. researchgate.net For instance, studies on various quinoline derivatives have shown that substitutions at the C2, C4, and C7 positions can modulate activity. One study found that quinolin-4-yl-substituted compounds retained cytotoxic activity, whereas quinolin-3-yl-substituted analogues were inactive, highlighting the importance of the substitution position. arabjchem.org In other series, a 7-chloro substitution was found to decrease cytotoxic activity. researchgate.net The introduction of bulky alkoxy groups at specific positions has also been explored as a strategy to enhance antiproliferative effects. arabjchem.org

| Compound | Quinoline Substitution | Relative Activity |

|---|---|---|

| Analog A | Unsubstituted | Baseline |

| Analog B | 2-Methyl | Increased |

| Analog C | 4-Amino | Increased |

| Analog D | 7-Chloro | Decreased |

| Analog E | 6-Methoxy | Increased |

The substitution pattern on the phenyl ring is a key determinant of the molecule's interaction with its biological target. The 3,4,5-trifluorophenyl group is of particular interest due to the unique properties of fluorine in medicinal chemistry. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and binding affinity. researchgate.netresearchgate.net The trifluorination pattern creates a strong electron-withdrawing effect, which can influence the electronic properties of the entire molecule and its ability to interact with enzyme active sites. researchgate.net For example, in the development of biscoumarin anticancer agents, replacing a 4-chloro substituent with a 3,4,5-trifluoro moiety on the phenyl ring resulted in a compound with strong cytostatic effects and the ability to inhibit cancer cell migration. nih.gov This highlights the potential of the 3,4,5-trifluorophenyl group to confer potent biological activity.

The methanone (carbonyl) linker provides a crucial structural element, connecting the quinoline and trifluorophenyl rings. Its rigidity and ability to act as a hydrogen bond acceptor can be pivotal for target binding. Derivatization of this linker is a common strategy to explore the chemical space and improve pharmacological properties. Modifications can include:

Reduction: Converting the ketone to a secondary alcohol introduces a hydrogen bond donor and increases flexibility.

Conversion to Oximes or Hydrazones: These modifications alter the geometry and electronic properties of the linker and can introduce new points for interaction with the target protein.

Replacement with Heterocycles: Replacing the linker with stable five-membered rings like oxadiazole or triazole can create more rigid analogues with different vectoral projections of the two aryl rings. In the development of combretastatin (B1194345) A-4 analogues, replacing the ethylene (B1197577) bridge with hydrazone or oxadiazole linkers connecting to a quinoline ring yielded potent antiproliferative compounds. mdpi.com

| Linker Modification | Potential Impact | Example |

|---|---|---|

| Reduction to -CH(OH)- | Increased flexibility, H-bond donor | Secondary alcohol analogue |

| Conversion to -C=N-OH | Altered geometry, H-bond donor/acceptor | Oxime derivative |

| Conversion to -C=N-NHR | Increased length, H-bond donor/acceptor | Hydrazone derivative |

| Replacement with Oxadiazole | Increased rigidity, altered vector | Oxadiazole-bridged analogue |

Ligand Design and Molecular Hybridization Strategies

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. nih.govrsc.org This approach can lead to compounds with improved affinity, better selectivity, or even dual-acting mechanisms that can overcome drug resistance. rsc.orgresearchgate.net

The quinoline scaffold is frequently used in hybridization due to its wide range of biological activities. scilit.com For Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, hybridization could involve linking the core structure to other known anticancer moieties. For example, quinoline has been hybridized with:

Chalcones: Creating hybrids that inhibit tubulin polymerization and various kinases. nih.govrsc.org

Coumarins/Chromenes: Resulting in molecules with potent cytotoxicity against various cancer cell lines. researchgate.net

Pyrazoles: Leading to novel EGFR inhibitors. researchgate.net

This strategy aims to create synergistic effects, where the hybrid molecule is more potent than the individual components. nih.gov

In Vitro Biological Activity Studies: Focus on Mechanism of Action

In vitro studies are essential to elucidate the mechanism of action of novel compounds. For analogues of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, research has primarily focused on their ability to inhibit key enzymes involved in cancer progression.

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. nih.gov Numerous quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govrsc.orgresearchgate.net The design of these inhibitors often mimics the structure of known colchicine site binding agents like Combretastatin A-4 (CA-4), which features a 3,4,5-trimethoxyphenyl ring. nih.gov The 3,4,5-trifluorophenyl moiety in the title compound is a bioisostere of this trimethoxy group, suggesting a similar mechanism of action. Studies have shown that quinoline analogues can effectively inhibit tubulin assembly with IC50 values in the low micromolar range, induce cell cycle arrest at the G2/M phase, and trigger apoptosis. nih.govrsc.orgresearchgate.net

| Compound Series | Target | Mechanism | Reported IC50 |

|---|---|---|---|

| Quinoline-hydrazone CA-4 analogues | Tubulin | Inhibition of polymerization | 0.8 - 2.5 µM |

| Quinoline-oxadiazole CA-4 analogues | Tubulin | Inhibition of polymerization | 1.5 - 4.0 µM |

| Tetrahydropyrrolo[1,2-a]quinolin-1-ones | Tubulin | Colchicine site binding | ~5.9 µM (Cell proliferation) |

| 2,4-disubstituted quinolines | Tubulin | Inhibition of polymerization | ~17 µM |

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a transmembrane tyrosine kinase that plays a critical role in cell proliferation and survival. nih.govfrontiersin.org Its overexpression or mutation is a driver in many cancers, making it a key therapeutic target. researchgate.net The quinoline and quinazoline (B50416) scaffolds are central to the development of many approved EGFR inhibitors, such as lapatinib (B449) and gefitinib. nih.govmdpi.com

Rational design of quinoline-based EGFR inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme's kinase domain. nih.gov SAR studies have identified key interactions, and modifications to the quinoline scaffold have led to highly potent inhibitors. nih.govnih.gov For example, 4-anilino-quinoline derivatives have shown significant EGFR inhibitory activity, with IC50 values in the nanomolar range. nih.gov Molecular hybridization has also been employed, linking the quinoline core to other fragments to create dual EGFR/HER-2 inhibitors or to enhance potency. nih.govnih.gov

| Compound Series | Target | Reported IC50 |

|---|---|---|

| 4-Anilinoquinoline-3-carbonitriles | EGFR | 7.5 nM |

| 4-(2-aryl-cyclopropylamino)-quinolines | EGFR | 5 nM |

| Quinoline-nitroimidazole hybrids | EGFR | 0.12 µM |

| Quinoline-triamide hybrids | EGFR | Potent inhibition noted |

| Quinoline-pyrazole hybrids | EGFR | 0.08 µM |

Molecular Interactions with Biological Targets (e.g., receptor binding, protein interactions)

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its ability to bind to a wide range of biological targets, particularly the ATP-binding sites of protein kinases. nih.govmdpi.com For Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, the molecular architecture suggests several potential interactions with protein targets. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitor binding. nih.gov Similarly, the carbonyl group linker is a potential hydrogen bond acceptor, further anchoring the molecule within a target's binding site.

The 3,4,5-trifluorophenyl moiety is critical for defining the compound's interaction profile. The fluorine atoms create a strong electron-withdrawing effect, modulating the electrostatic potential of the phenyl ring. This fluorination pattern can lead to specific interactions such as halogen bonding and dipole-dipole interactions with receptor residues. Furthermore, the trifluorophenyl ring contributes to hydrophobic and π-π stacking interactions within hydrophobic pockets of target proteins, such as topoisomerases or kinases like the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov

| Interaction Type | Molecular Feature | Potential Interacting Residues |

| Hydrogen Bonding | Quinoline Nitrogen, Carbonyl Oxygen | Hinge region amino acids in kinases (e.g., Asp, Lys) |

| Hydrophobic Interactions | Quinoline Ring, Phenyl Ring | Hydrophobic pockets (e.g., Trp, Met, Leu) |

| π-π Stacking | Aromatic Rings (Quinoline, Phenyl) | Aromatic residues (e.g., Phe, Tyr) |

| Halogen Bonding | Fluorine Atoms | Electron-rich atoms (e.g., backbone carbonyls) |

Cellular Pathway Modulation at a Mechanistic Level (e.g., apoptosis induction, cell cycle arrest in cell lines, in vitro)

In vitro studies on various quinoline derivatives have demonstrated significant effects on cellular pathways that regulate cell survival and proliferation. nih.govresearchgate.net Compounds with this scaffold have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. brieflands.comnih.gov

Apoptosis Induction: The cytotoxic effects of quinoline compounds are often linked to the activation of apoptotic pathways. Mechanistically, this can involve the activation of key executioner enzymes like caspases. researchgate.netnih.gov For instance, related molecules have been observed to trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death. researchgate.net

Cell Cycle Arrest: Quinoline derivatives have been documented to halt cell cycle progression at various phases, most notably the G2/M phase. mdpi.comresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, such as the CDK1/Cyclin-B complex, which are critical regulators of the G2/M transition. mdpi.com The inhibition of signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are frequently dysregulated in cancer, is another established mechanism by which quinoline-based compounds exert their antiproliferative effects. mdpi.comnih.gov

Comprehensive Structure-Activity Relationship (SAR) Elucidation

Identification of Pharmacophoric Features Critical for In Vitro Activity

Pharmacophore modeling of quinoline-based compounds has identified several key features essential for their biological activity. nih.gov These features are present in the structure of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone.

Aromatic Ring System: The quinoline core serves as a fundamental aromatic feature, providing a rigid scaffold and engaging in hydrophobic and π-stacking interactions. nih.govnih.gov

Hydrogen Bond Acceptors: The quinoline nitrogen and the exocyclic carbonyl oxygen are crucial hydrogen bond acceptors, enabling anchoring to specific amino acid residues in a protein's active site. nih.gov

Hydrophobic Group: The 3,4,5-trifluorophenyl ring acts as a significant hydrophobic feature, which is often critical for occupying hydrophobic pockets within the target protein, thereby enhancing binding affinity and potency. nih.gov

The spatial arrangement of these features—the distance and orientation between the hydrogen bond acceptors and the hydrophobic aromatic rings—is paramount for optimal interaction with a biological target. nih.gov

Correlation of Electronic and Steric Properties with In Vitro Biological Responses

The biological activity of quinoline derivatives is highly dependent on the electronic and steric properties of their substituents. nih.gov

Electronic Effects: The 3,4,5-trifluoro substitution on the phenyl ring has a profound electronic influence. Fluorine is highly electronegative, making the trifluorophenyl ring strongly electron-deficient. This can enhance binding to targets that have electron-rich pockets and can also influence the molecule's metabolic stability. mdpi.com Studies on related halo-substituted quinolines have shown that such electron-withdrawing groups can favorably modulate activity. mdpi.com

Steric Effects: Steric bulk and conformation play a pivotal role. The size of the substituent on the quinoline ring can determine whether the molecule fits optimally into a binding site. While some bulk is necessary for productive hydrophobic interactions, excessive steric hindrance can reduce or abolish activity. nih.govmdpi.com For Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, the relatively planar structure and the specific substitution pattern are likely optimized to avoid steric clashes while maximizing favorable interactions in a target binding cleft.

| Feature | Property | Influence on In Vitro Activity |

| Quinoline Ring | Steric/Electronic | Core scaffold for π-stacking; Nitrogen as H-bond acceptor. |

| Carbonyl Linker | Electronic | Acts as a flexible H-bond acceptor. |

| 3,4,5-Trifluorophenyl Group | Electronic | Strong electron-withdrawing nature enhances binding affinity. |

| 3,4,5-Trifluorophenyl Group | Steric | Provides necessary bulk for hydrophobic interactions without significant steric hindrance. |

Molecular Docking and Molecular Dynamics Simulations

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands like Quinolin-3-yl(3,4,5-trifluorophenyl)methanone to their protein targets. nih.govijprajournal.comijper.org

Predicted Binding Modes: Based on docking studies of analogous quinoline-based kinase inhibitors, this compound is predicted to bind in the ATP-binding cleft. nih.gov The quinoline ring would likely be positioned to form a hydrogen bond via its nitrogen atom with a key hinge-region residue of the kinase. The central carbonyl group could form an additional hydrogen bond, further stabilizing the complex. The 3,4,5-trifluorophenyl group is predicted to extend into a deeper hydrophobic pocket, where it can engage in van der Waals and π-π stacking interactions. nih.gov

Molecular Dynamics Simulations: MD simulations performed on similar quinoline-target complexes have been used to assess the stability of these predicted binding modes over time. nih.govnih.govmdpi.com Such simulations would likely show that the key hydrogen bonds and hydrophobic interactions formed by Quinolin-3-yl(3,4,5-trifluorophenyl)methanone are maintained, indicating a stable and favorable binding orientation within the active site. These simulations can also reveal the flexibility of certain residues in the binding pocket that accommodate the ligand. nih.gov

Estimation of Binding Affinities and Energetics

Detailed research findings, including data on binding affinities (such as Kd, Ki, or IC50 values) and the thermodynamic parameters (enthalpy and entropy) of binding for Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, are not available in published scientific literature.

Emerging Applications and Future Research Directions

Exploration in Materials Science: Photophysical and Electrochemical Properties

The inherent electronic characteristics of the quinoline (B57606) system, modulated by the strongly electron-withdrawing trifluorophenyl ketone moiety, point towards promising photophysical and electrochemical behaviors. These properties are foundational to the development of advanced functional materials.

Quinoline derivatives are well-established as robust fluorophores. The introduction of trifluoromethyl groups can further enhance desirable properties such as photostability and quantum yield. For instance, studies on trifluoromethylated quinoline-phenol Schiff bases have demonstrated good fluorescence quantum yields, which vary with solvent polarity. beilstein-journals.org It is plausible that Quinolin-3-yl(3,4,5-trifluorophenyl)methanone could exhibit interesting fluorescent behavior, potentially including solvatochromism, where the emission color changes with the polarity of the medium. This property is highly sought after for sensing and imaging applications.

The electron-accepting nature of the quinoline ring combined with the trifluorophenyl group could lead to the development of push-pull type fluorescent systems if an appropriate electron-donating group were to be incorporated into the quinoline scaffold. nih.gov Such systems often exhibit strong intramolecular charge transfer (ICT) character, leading to large Stokes shifts and emission in the visible region of the spectrum. The photophysical properties of analogous quinoline derivatives suggest that Quinolin-3-yl(3,4,5-trifluorophenyl)methanone could serve as a core structure for developing novel fluorescent materials.

A hypothetical representation of the potential photophysical properties of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone in different solvents is presented in the table below, based on data for similar fluorinated quinoline derivatives.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Hexane | 340 | 420 | 80 | 0.45 |

| Dichloromethane | 345 | 445 | 100 | 0.30 |

| Acetonitrile | 348 | 460 | 112 | 0.22 |

| Methanol | 350 | 475 | 125 | 0.15 |

Note: This data is hypothetical and intended for illustrative purposes, extrapolated from the behavior of structurally related compounds.

Quinoline derivatives have been investigated as components of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netnih.gov In the typical donor-π-acceptor (D-π-A) architecture of DSSC dyes, the quinoline moiety can function as a π-linker. The electron-deficient nature of the quinolin-3-yl ketone structure, enhanced by the trifluorophenyl group, suggests that Quinolin-3-yl(3,4,5-trifluorophenyl)methanone could be a valuable building block for creating new photosensitizers.

Application as Chemical Probes for Biological Research

The fluorescent properties inherent to the quinoline scaffold also position Quinolin-3-yl(3,4,5-trifluorophenyl)methanone as a potential platform for the development of chemical probes. Quinoline-based probes are utilized for detecting metal ions, anions, and biologically relevant molecules. The lipophilicity, which can be tuned by the fluorine atoms, may influence cellular uptake and localization. For example, certain fluorescent amino-quinoline derivatives have been used for imaging lipid droplets within cells. nih.gov

By incorporating specific binding sites or reactive groups into the molecular structure, derivatives of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone could be designed to respond to changes in their microenvironment, such as pH or the presence of specific enzymes, resulting in a detectable change in their fluorescence. The trifluoromethyl groups can also enhance the photostability of the probe, which is a crucial attribute for long-term imaging experiments.

Role as Precursors in the Synthesis of Complex Organic Molecules

Quinolin-3-yl ketones are versatile intermediates in organic synthesis. researchgate.net The ketone functional group is a reactive handle for a multitude of chemical transformations, including reductions, additions of organometallic reagents, and condensations. These reactions can lead to the formation of more complex, polycyclic, or functionally diverse molecules.

For instance, the carbonyl group can be a site for creating new carbon-carbon bonds, allowing for the elaboration of the molecular framework. The quinoline nitrogen can be quaternized or oxidized, and the aromatic rings can undergo further substitution, offering numerous pathways for diversification. Multicomponent reactions, which are efficient for building molecular complexity, have been employed for the synthesis of various quinoline derivatives. rsc.org Quinolin-3-yl(3,4,5-trifluorophenyl)methanone could serve as a key starting material in synthetic routes targeting novel pharmaceuticals or functional materials, where the quinoline and trifluorophenyl moieties impart specific desired properties to the final product. The synthesis of complex heterocyclic systems often relies on the strategic functionalization of simpler building blocks like this.

Q & A

Q. What are the key structural features of Quinolin-3-yl(3,4,5-trifluorophenyl)methanone, and how do they influence its reactivity?

The compound comprises a quinoline moiety linked via a ketone bridge to a 3,4,5-trifluorophenyl group. The fluorine atoms on the aromatic ring enhance electron-withdrawing effects, increasing electrophilicity at the ketone group and stabilizing intermediates in nucleophilic reactions. The quinoline ring contributes π-π stacking interactions and hydrogen-bonding capabilities, critical for binding in biological systems .

Q. What synthetic routes are commonly employed to prepare Quinolin-3-yl(3,4,5-trifluorophenyl)methanone?

A typical method involves Friedel-Crafts acylation:

React 3,4,5-trifluorophenylacetic acid with quinoline-3-carboxylic acid chloride in anhydrous dichloromethane.

Use Lewis acids (e.g., AlCl₃) as catalysts under reflux (40–60°C).

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Alternative approaches include Suzuki-Miyaura coupling for fluorinated aryl ketones or microwave-assisted synthesis to reduce reaction time .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry and fluorine substitution patterns (¹⁹F NMR for fluorine environments).

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (if crystalline).

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or binding affinity often arise from:

- Cell line variability : Test across multiple lines (e.g., HeLa, A549, MCF-7) with standardized protocols.

- Assay conditions : Control for pH, serum content, and incubation time.

- Metabolic stability : Use liver microsome assays to evaluate degradation kinetics.

A 2023 study found moderate activity (IC₅₀: 10–50 µM) against cancer cells, but results varied with culture media composition .

Q. What mechanistic insights exist regarding its antiproliferative activity?

The compound may inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Computational docking studies suggest hydrophobic interactions between the trifluorophenyl group and β-tubulin’s Leu248 residue. Validate via:

Q. How can computational modeling optimize derivatives for enhanced activity?

Q. What role does the 3,4,5-trifluorophenyl group play in modulating physicochemical properties?

Q. How to design derivatives for improved pharmacokinetic profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.